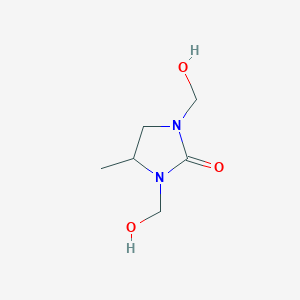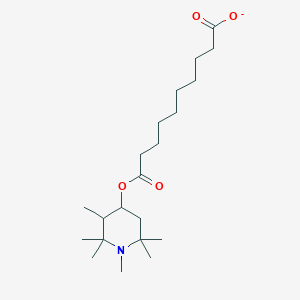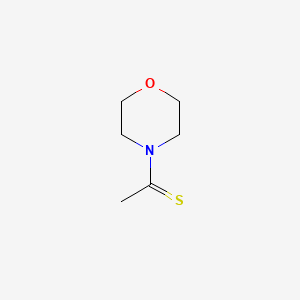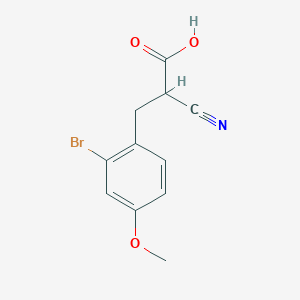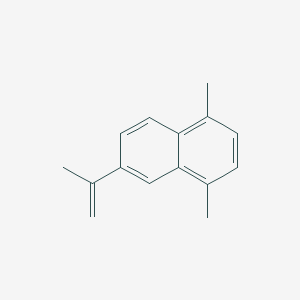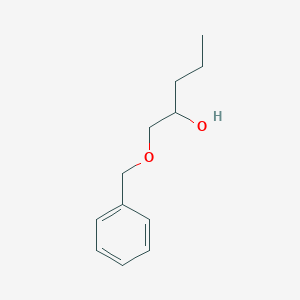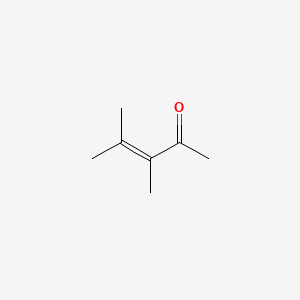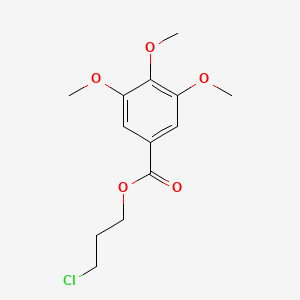
3-Chloropropyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropropyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C13H17ClO5 and a molecular weight of 288.73 g/mol . It appears as a white crystalline solid with a melting point of 58-61°C . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly for the treatment of angina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-chloropropanol. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,3-bromochloropropane in the presence of potassium carbonate and acetone. The reaction mixture is heated under reflux for 12 hours, followed by filtration and distillation to remove the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloropropyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propyl chain can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield 3,4,5-trimethoxybenzoic acid and 3-chloropropanol.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: 3,4,5-trimethoxybenzoic acid and 3-chloropropanol are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Chloropropyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-Chloropropyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3,4,5-trimethoxybenzoic acid, which may interact with enzymes and receptors involved in cardiovascular function. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A similar ester compound with a methyl group instead of a chloropropyl group.
3,4,5-Trimethoxybenzoic acid: The parent acid from which 3-Chloropropyl 3,4,5-trimethoxybenzoate is derived.
Uniqueness
This compound is unique due to the presence of the chloropropyl group, which allows for further chemical modifications and derivatizations. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.
Eigenschaften
IUPAC Name |
3-chloropropyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO5/c1-16-10-7-9(13(15)19-6-4-5-14)8-11(17-2)12(10)18-3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAUMHWMXSOPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493249 |
Source


|
| Record name | 3-Chloropropyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029-24-9 |
Source


|
| Record name | 3-Chloropropyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

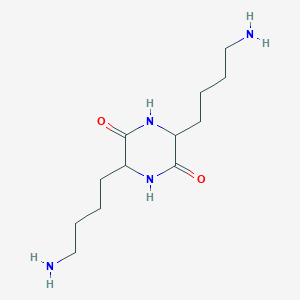
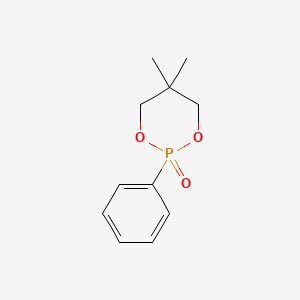
![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)

